molecular formula C13H12F3N3O4S B2940996 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1040657-05-3

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2940996
CAS No.: 1040657-05-3
M. Wt: 363.31
InChI Key: VNEZXBOINJPBBG-UHFFFAOYSA-N
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Description

N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is an organic compound characterized by its intricate molecular structure. The compound features a pyridazine ring, an ethyl linker, and a benzenesulfonamide group with a trifluoromethoxy substituent. This combination of functional groups endows the compound with unique properties, making it a subject of interest in various scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. A common route starts with the preparation of 6-oxopyridazine derivatives through the cyclization of hydrazine derivatives with diketones. The intermediate 6-oxopyridazine is then reacted with ethylene dibromide to introduce the ethyl linker. The final step involves the sulfonamidation of the intermediate with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods: Scaling up the production of this compound for industrial purposes requires optimization of reaction conditions and the use of efficient purification techniques. High-throughput synthesis methods, such as flow chemistry, can be employed to enhance yield and reduce production costs. Solvent selection, temperature control, and the use of catalysts are critical factors in ensuring the efficiency and reproducibility of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide undergoes various types of chemical reactions, including:

  • Oxidation: The oxidation of the pyridazine ring can lead to the formation of more oxidized derivatives.

  • Reduction: Reduction of the sulfonamide group can result in amine derivatives.

  • Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions: Common reagents include:

  • Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.

  • Reducing agents: Such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) for reduction reactions.

  • Bases: Such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) for substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions employed. For example:

  • Oxidation: Products may include pyridazine N-oxides.

  • Reduction: Products may include aminobenzenesulfonamides.

  • Substitution: Products may include derivatives with different substituents on the benzene ring.

Scientific Research Applications

N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide has numerous applications across various fields:

  • Chemistry: Utilized in the synthesis of complex organic molecules and as an intermediate in drug development.

  • Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Investigated for therapeutic applications, particularly in the treatment of diseases where sulfonamide derivatives show efficacy.

  • Industry: Used in the production of materials with specific chemical properties, such as coatings and polymers.

Mechanism of Action

The mechanism by which N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial enzyme dihydropteroate synthase, which is essential for folate synthesis in bacteria. The trifluoromethoxy group enhances the compound's lipophilicity, improving its ability to interact with lipid membranes and cellular targets. The pyridazine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound's binding to its targets.

Comparison with Similar Compounds

Compared to other sulfonamide derivatives, N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is unique due to the combination of its functional groups. Similar compounds include:

  • Sulfamethoxazole: Another sulfonamide antibiotic with a simpler structure.

  • N-(2-pyridylmethyl)sulfonamides: Compounds with similar biological activities but different structural features.

  • Trifluoromethoxybenzenesulfonamides: A class of compounds with varying substituents on the benzene ring, influencing their chemical properties and applications.

Properties

IUPAC Name

N-[2-(6-oxopyridazin-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O4S/c14-13(15,16)23-10-3-5-11(6-4-10)24(21,22)18-8-9-19-12(20)2-1-7-17-19/h1-7,18H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEZXBOINJPBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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